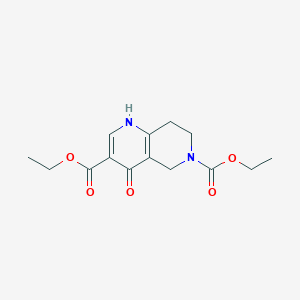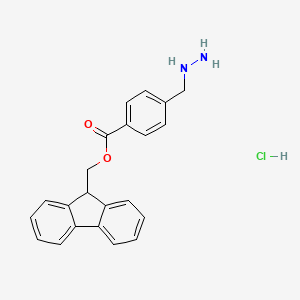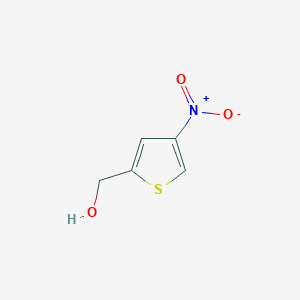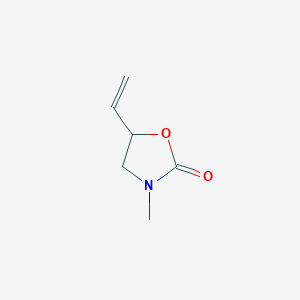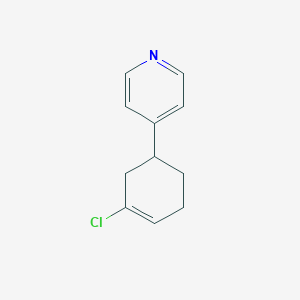
Methyl 4-(5-bromopyridin-2-YL)tetrahydro-2H-pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a brominated pyridine ring and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the bromination of 2-pyridine, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester
- 4-Bromotetrahydropyran
- Indole derivatives
Uniqueness
4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is unique due to its combination of a brominated pyridine ring and a tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
methyl 4-(5-bromopyridin-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11(15)12(4-6-17-7-5-12)10-3-2-9(13)8-14-10/h2-3,8H,4-7H2,1H3 |
InChIキー |
DOXPVPMDSXIDMY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCOCC1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



